4-bromophenyl (2-methoxyphenoxy)acetate

Description

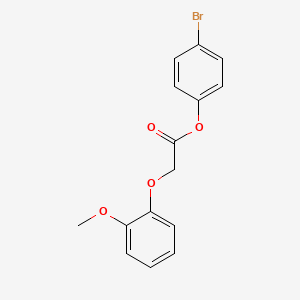

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl) 2-(2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-18-13-4-2-3-5-14(13)19-10-15(17)20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOGXWIMSFRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromophenyl 2 Methoxyphenoxy Acetate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis for Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-bromophenyl (2-methoxyphenoxy)acetate (B322491) is predicted to exhibit distinct signals corresponding to the protons of the three main structural components: the 4-bromophenyl group, the 2-methoxyphenoxy group, and the acetate (B1210297) linker.

The protons on the 4-bromophenyl ring are expected to appear as a pair of doublets due to the symmetrical substitution pattern. The protons ortho to the bromine atom (H-2' and H-6') would be shifted downfield compared to the protons meta to the bromine (H-3' and H-5') due to the deshielding effect of the ester linkage. This typically results in an AA'BB' system, which can sometimes appear as two distinct doublets. jcsp.org.pk

The protons of the 2-methoxyphenoxy (guaiacyl) moiety will present a more complex pattern due to the ortho and methoxy (B1213986) substituents. usda.govresearchgate.net The methoxy group protons (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. researchgate.net The aromatic protons of this ring will show a multiplet pattern, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing ether linkage.

The methylene (B1212753) protons (-OCH₂-) of the acetate group are situated between two oxygen atoms, leading to a significant downfield shift, and will appear as a singlet.

Predicted ¹H NMR Chemical Shifts for 4-bromophenyl (2-methoxyphenoxy)acetate

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Methylene (-OCH₂-) | 4.8 - 5.0 | Singlet |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |

| 2-methoxyphenoxy (aromatic) | 6.8 - 7.2 | Multiplet |

| 4-bromophenyl (H-2', H-6') | 7.5 - 7.7 | Doublet |

| 4-bromophenyl (H-3', H-5') | 7.0 - 7.2 | Doublet |

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the ester group is expected to be the most downfield-shifted signal, typically appearing in the range of 165-175 ppm. jcsp.org.pk The methylene carbon (-OCH₂-) will be found in the region of 60-70 ppm. The methoxy carbon (-OCH₃) signal is anticipated around 55-56 ppm. chemicalbook.com

The aromatic carbons will appear in the 110-160 ppm range. In the 4-bromophenyl ring, the carbon attached to the bromine (C-4') will be significantly shielded, while the carbon attached to the ester oxygen (C-1') will be deshielded. For the 2-methoxyphenoxy ring, the carbons attached to the oxygen atoms (C-1 and C-2) will be the most downfield in this aromatic region. usda.govresearchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Methylene (-OCH₂-) | 65 - 70 |

| Methoxy (-OCH₃) | 55 - 56 |

| 4-bromophenyl (C-1') | 148 - 152 |

| 4-bromophenyl (C-2', C-6') | 123 - 125 |

| 4-bromophenyl (C-3', C-5') | 132 - 134 |

| 4-bromophenyl (C-4') | 118 - 122 |

| 2-methoxyphenoxy (C-1) | 148 - 150 |

| 2-methoxyphenoxy (C-2) | 149 - 151 |

| 2-methoxyphenoxy (aromatic) | 112 - 125 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, 2D NMR experiments are employed. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the ortho and meta protons on the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene group and the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methoxy group protons and the adjacent aromatic proton on the 2-methoxyphenoxy ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Carbonyl and Ether Bond Vibrations

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. libretexts.org This peak is typically observed in the region of 1735-1750 cm⁻¹. rockymountainlabs.comspectroscopyonline.com The presence of the aromatic ring adjacent to the ester oxygen can slightly lower this frequency. libretexts.org

The molecule contains two types of ether linkages: the aryl-O-CH₂ and the Ar-O-CH₃. The asymmetric C-O-C stretching of the aryl alkyl ether is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch will appear near 1040 cm⁻¹. youtube.comlibretexts.org The C-O stretching bands of the ester group will also appear in the 1300-1000 cm⁻¹ region, often as two distinct absorptions. rockymountainlabs.com

Characteristic IR Absorption Bands for Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Aryl Alkyl Ether (C-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Aryl Alkyl Ether (C-O-C) | Symmetric Stretch | ~1040 | Medium |

| Ester (C-O) | Stretch | 1300 - 1000 | Strong |

Aromatic Ring Modes and Halogen Signatures

The presence of two aromatic rings will give rise to several characteristic bands in the IR and Raman spectra. The C=C stretching vibrations within the aromatic rings typically appear in the region of 1600-1450 cm⁻¹. acs.org The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic rings.

The C-Br stretching vibration of the 4-bromophenyl group is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, although it can sometimes be weak and difficult to identify in an IR spectrum. acs.org Raman spectroscopy can be particularly useful for observing this vibration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into the connectivity of its constituent parts—the 4-bromophenyl group, the ester linkage, and the 2-methoxyphenoxy moiety.

High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. ucr.edu This technique distinguishes between compounds that have the same nominal mass but different elemental formulas. For this compound (C₁₅H₁₃BrO₄), the theoretical exact mass can be calculated, and an experimental HRMS measurement would aim to match this value within a very narrow margin of error (typically <5 ppm), thereby confirming its elemental formula. rsc.org

While direct HRMS data for the title compound is not available in the provided search results, the principle is demonstrated in the characterization of analogous structures. For instance, HRMS (ESI) was used to confirm the elemental composition of various complex heterocyclic compounds containing bromo- and methoxy-phenyl groups. rsc.org The expected monoisotopic mass for the [M+H]⁺ ion of this compound would be a key identifier in an HRMS spectrum.

Table 1: Theoretical Mass Data for this compound

| Formula | Description | Calculated Mass (Da) |

| C₁₅H₁₃BrO₄ | Molecular Formula | 336.0000 |

| [C₁₅H₁₃BrO₄+H]⁺ | Protonated Molecular Ion | 337.0075 |

| [C₁₅H₁₃BrO₄+Na]⁺ | Sodiated Adduct | 358.9894 |

This table is generated based on standard atomic weights and illustrates the expected values in an HRMS analysis.

The fragmentation of this compound in an electron ionization (EI) or collision-induced dissociation (CID) mass spectrum can be predicted based on the established fragmentation rules for esters, ethers, and halogenated aromatic compounds. libretexts.orgmiamioh.edu The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

The primary fragmentation pathways would likely involve:

Alpha-cleavage at the ester carbonyl group, leading to the formation of an acylium ion.

Cleavage of the C-O bonds of the ester and ether linkages.

McLafferty rearrangement , if applicable, although less likely for this specific structure.

Key predicted fragments for this compound are outlined below. The fragmentation of related structures, such as N-{[4-bromophenyl)amino]carbonothioyl}benzamide, which shows cleavage of the thioamide bond researchgate.net, and various esters that lose their alkoxy groups libretexts.org, supports these predictions. The mass spectrum of 4-methoxyphenyl (B3050149) acetate, for example, shows a prominent peak corresponding to the loss of the acetyl group. nih.gov

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Structure of Fragment |

| 336/338 | [M]⁺ | [C₁₅H₁₃BrO₄]⁺ |

| 199/201 | [BrC₆H₄O]⁺ | 4-Bromophenoxy radical cation |

| 183/185 | [BrC₆H₄CO]⁺ | 4-Bromobenzoyl cation |

| 155/157 | [BrC₆H₄]⁺ | 4-Bromophenyl cation |

| 139 | [CH₃OC₆H₄OCH₂]⁺ | 2-Methoxyphenoxymethyl cation |

| 124 | [CH₃OC₆H₄O]⁺ | 2-Methoxyphenoxy radical |

| 109 | [C₇H₅O₂]⁺ | |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table is a predictive representation of the fragmentation pattern based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

The molecule this compound is achiral, so it does not have an absolute configuration. However, its conformation, defined by the rotation around single bonds, is a key structural feature. The most significant conformational parameters are the dihedral angles between the two phenyl rings and the torsion angles involving the ester and ether linkages.

In analogous structures like 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, the two aromatic rings are significantly twisted relative to each other, with a dihedral angle of 71.31 (17)°. researchgate.net Similarly, in N-(4-bromophenyl)-4-methoxybenzenesulfonamide, the dihedral angle is 42.0 (14)°. researchgate.net For this compound, a non-planar conformation is expected, with a substantial dihedral angle between the 4-bromophenyl and 2-methoxyphenyl rings to minimize steric hindrance. The ester group itself introduces conformational preferences; in 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, the O–C–C–O torsion angle indicates an eclipsed conformation. researchgate.net

Table 3: Comparison of Dihedral Angles in Analogous Crystal Structures

| Compound | Dihedral Angle between Phenyl Rings (°) | Reference |

| 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | 71.31 (17) | researchgate.net |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | 50.88 (14) | nih.gov |

| N-(4-Bromophenyl)-4-methoxybenzenesulfonamide | 42.0 (14) | researchgate.net |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | 75.42 (2) / 80.59 (2) | nih.gov |

The supramolecular assembly of this compound in the crystal lattice would be directed by a combination of weak intermolecular forces.

Hydrogen Bonding: Although lacking strong hydrogen bond donors like N-H or O-H, weak C–H···O hydrogen bonds are expected to be significant. The carbonyl oxygen of the ester group is a good hydrogen bond acceptor. In the crystal structure of 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, C–H···O contacts link molecules into chains. researchgate.net Similar interactions are observed in polymorphs of N-(4-bromophenyl)acetamide. researchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen. These C–Br···O interactions are a recognized structure-directing force. rsc.org For example, in 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, short Br···O contacts of 3.139 (2) Å help form molecular sheets. nih.gov

For example, in N-(4-bromophenyl)acetamide, N-H···O hydrogen bonds form chains researchgate.net, while in 1-(4-bromophenyl)-2-(2-chlorophenoxy)ethanone, C-H···O interactions generate chains along a crystallographic axis. researchgate.net The specific packing arrangement (e.g., herringbone, layered) would depend on the subtle balance of these competing interactions to achieve the most thermodynamically stable structure.

Computational Chemistry and Theoretical Investigations of 4 Bromophenyl 2 Methoxyphenoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic characteristics. For 4-bromophenyl (2-methoxyphenoxy)acetate (B322491), a DFT study would typically be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)). This analysis would yield optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Electronic properties such as dipole moment, polarizability, and total energy would also be calculated, offering insights into the molecule's stability and polarity. While studies on similar structures, like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have utilized DFT to confirm molecular geometry, no such data exists for 4-bromophenyl (2-methoxyphenoxy)acetate. nih.gov

HOMO-LUMO Energy Gaps and Reactivity Indices

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a higher propensity to engage in chemical reactions. researchgate.netnih.gov From these energies, reactivity indices such as electronegativity, chemical hardness, and softness can be derived. For instance, research on chalcone (B49325) derivatives has shown that a smaller HOMO-LUMO gap can correlate with increased reactivity. nih.gov However, the specific HOMO-LUMO energies and the resulting reactivity profile for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual guide to the charge distribution across a molecule. nih.gov It uses a color scale to identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. sunway.edu.mynih.gov This analysis is invaluable for predicting how a molecule will interact with other molecules and its potential sites for hydrogen bonding. nih.gov For related pyrazole (B372694) derivatives, MEP analysis has been used to identify reactive sites. nih.gov Without specific research, the MEP surface of this compound remains uncharacterized.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling, particularly docking studies, is used to predict how a molecule might bind to a biological target, such as a protein or enzyme. This is a critical step in the early stages of drug discovery.

Ligand-Receptor Interaction Predictions in Biological Systems (non-clinical)

Molecular docking simulations place a ligand (in this case, this compound) into the binding site of a receptor protein to predict its binding affinity and orientation. nih.govresearchgate.net The results, often given as a binding energy score (e.g., in kcal/mol), suggest the strength of the interaction. researchgate.net This non-clinical prediction helps to identify potential biological targets and mechanisms of action. Studies on other compounds containing a 4-bromophenyl group have used docking to predict interactions with various receptors, but no such predictions have been published for this compound. nih.govdergipark.org.tr

Conformational Analysis of Binding Modes

Beyond just the binding score, docking studies provide a detailed view of the specific interactions between the ligand and the amino acid residues of the receptor. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. researchgate.net Analyzing the conformation, or pose, of the ligand within the binding site is crucial for understanding the structural basis of its potential activity. The specific binding modes and conformational arrangements for this compound with any biological receptor are currently unknown due to a lack of published docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are cornerstones of computational toxicology and drug design, establishing mathematical relationships between the structural features of a molecule and its biological activity or physicochemical properties. researchgate.net For "this compound," such models could predict its potential biological effects or environmental fate.

The development of a predictive QSAR or QSPR model for "this compound" would begin with the compilation of a dataset of structurally similar compounds with known activities or properties. nih.gov For instance, a QSAR model could be built using a series of phenoxyacetate (B1228835) derivatives with measured herbicidal or fungicidal activity. mdpi.com The process involves a cyclical approach of data collection, descriptor calculation, model building, and rigorous validation. nih.gov

The dataset would be partitioned into a training set, used to construct the model, and a test set, to evaluate its predictive power on new compounds. nih.gov A common approach is multiple linear regression (MLR), which generates an equation linking the biological activity to various molecular descriptors. nih.gov

Validation is a critical step to ensure the model is robust and not overfitted. Internal validation techniques like leave-one-out (LOO) cross-validation are often employed. nih.gov External validation, using the independent test set, provides a more stringent assessment of the model's predictive capability. nih.gov A well-validated model for compounds analogous to "this compound" could then be used to predict its activity.

Illustrative QSAR Model Validation Parameters

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Assesses the predictive ability of the model through internal validation. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.5 |

The selection of appropriate molecular descriptors is a crucial aspect of QSAR/QSPR modeling. researchgate.net Descriptors are numerical representations of a molecule's physicochemical properties. For "this compound," these can be categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Zagreb index. scribd.com

Geometrical descriptors: Derived from the 3D structure of the molecule, these include molecular surface area and volume. scribd.com

Electronic descriptors: These quantify the electronic properties, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). crpsonline.com

Physicochemical descriptors: These include properties like hydrophobicity (logP) and molar refractivity. nih.gov

Various statistical methods are employed to select the most relevant descriptors and build the model. nih.gov Genetic algorithms, for example, can be used to explore different combinations of descriptors to find the optimal set for predicting the desired property. nih.gov The final QSAR/QSPR equation provides a quantitative measure of how each descriptor influences the activity or property. For instance, a positive coefficient for a descriptor indicates that an increase in its value leads to higher activity, while a negative coefficient suggests the opposite. nih.gov

Illustrative Molecular Descriptors for a Hypothetical QSAR Model

| Descriptor Type | Descriptor Name | Potential Influence on Activity/Property |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| Physicochemical | LogP | Indicates the hydrophobicity and potential for membrane permeability. |

| Topological | Wiener Index | Reflects the molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Influences interactions with biological macromolecules. |

Simulation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to simulate and understand the potential reaction mechanisms of "this compound." A likely reaction pathway for this ester is hydrolysis, which can be investigated under various conditions. researchgate.netnih.gov

Theoretical simulations, often using Density Functional Theory (DFT), can be employed to model the reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step, allowing for the determination of the rate-limiting step of the reaction. rsc.org

For the hydrolysis of "this compound," computational models could explore both acid-catalyzed and base-catalyzed mechanisms. numberanalytics.com These simulations would detail the movement of atoms and the breaking and forming of bonds throughout the reaction. For example, in a base-catalyzed hydrolysis, the simulation would model the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, the formation of a tetrahedral intermediate, and the subsequent departure of the 4-bromophenoxide leaving group. researchgate.netnih.gov

Furthermore, more complex reaction pathways, such as enzymatic degradation or palladium-catalyzed reactions, could also be simulated. nih.gov These computational investigations provide a molecular-level understanding of the compound's reactivity and stability, which is invaluable for predicting its behavior in different chemical and biological environments. acs.org

Mechanistic Investigations of Biological and Pharmacological Relevance of 4 Bromophenyl 2 Methoxyphenoxy Acetate and Derivatives

Elucidation of Molecular Target Modulation (In Vitro Studies)

The biological effects of a compound are intrinsically linked to its ability to modulate specific molecular targets. In vitro studies, including enzyme inhibition kinetics and receptor binding assays, are fundamental in elucidating these interactions for phenoxyacetate (B1228835) derivatives.

Derivatives of phenoxyacetic acid have demonstrated significant inhibitory activity against various enzymes. For instance, a series of novel phenoxyacetic acid derivatives were designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govresearchgate.net In vitro COX-1 and COX-2 inhibition assays revealed that many of these compounds displayed potent inhibitory effects against the COX-2 isozyme, with some exhibiting IC50 values in the nanomolar range, comparable to the well-known COX-2 inhibitor celecoxib. nih.govresearchgate.net

Specifically, certain compounds with a 4-bromophenyl substitution showed notable COX-2 inhibition. nih.gov The introduction of a bromo group at position 4 of the phenyl ring was a key structural feature in some of the most active compounds. nih.gov Kinetic studies of other phenoxyacetate derivatives, such as 2,3-dihydro-1,5-benzothiazepines, have shown competitive inhibition of α-glucosidase. acs.org

Table 1: Enzyme Inhibition by Phenoxyacetate Derivatives

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phenoxyacetic acid derivatives | COX-2 | 0.06 - 0.97 | nih.gov |

| Phenoxyacetic acid derivatives | COX-1 | 4.07 - 14.5 | nih.gov |

| Phenoxyacetate ester Schiff bases | α-glucosidase | 0.10 - 0.52 | researchgate.net |

| 2,3-dihydro-1,5-benzothiazepine derivatives | α-glucosidase | 2.62 - 10.11 | acs.org |

The phenoxyacetate scaffold has also been explored for its potential to interact with various receptors. Studies on triaryl acid derivatives containing a phenoxyacetate moiety have identified them as peroxisome proliferator-activated receptor (PPAR) ligand receptor binders. google.com These compounds are being investigated as potential agonists or antagonists of PPAR receptors. google.com

Furthermore, the binding affinity of phenoxyacetate itself has been quantified. In a study involving synthetic water-soluble molecular receptors, the binding constant for phenoxyacetate was determined to be 2.1 (log(K/M⁻¹)). acs.org This indicates a measurable interaction between the phenoxyacetate structure and the receptor's binding cavity. acs.org Research on pyrazolo[4,3-e] researchgate.netjetir.orgmdpi.comtriazolo[1,5-c]pyrimidin-5-amine derivatives, where a phenoxyacetate group was introduced, showed that these compounds bind to the A2A adenosine (B11128) receptor, although the affinity was modulated by the terminal groups. nih.gov

While direct inhibition of DNA gyrase by 4-bromophenyl (2-methoxyphenoxy)acetate (B322491) has not been explicitly detailed, related structures suggest potential interactions with this pathway. The amide group present in some phenoxyacetamide derivatives could act as a chelating agent for metal ions essential for the function of key bacterial enzymes like DNA gyrase. researchgate.net Novobiocin, an aminocoumarin antibiotic, is a known inhibitor of the GyrB subunit of bacterial DNA gyrase, acting as a competitive inhibitor of the ATPase reaction. drugbank.com This highlights the potential for compounds with similar structural motifs to interfere with DNA gyrase activity. The development of novel inhibitors of DNA gyrase is a promising alternative to combat bacterial resistance. google.comgoogle.com

Cellular Responses and Mechanistic Pathways (In Vitro and Pre-clinical In Vivo Models)

The modulation of molecular targets by phenoxyacetate derivatives translates into a range of cellular responses, including effects on cell survival and the induction of programmed cell death.

The cytotoxic effects of phenoxyacetic acid derivatives have been evaluated against various cancer cell lines. For example, novel phenoxy acetamide (B32628) derivatives have been shown to possess potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines. mdpi.com One such derivative exhibited an IC50 value of 1.43 µM against HepG2 cells, which was more potent than the standard drug 5-Fluorouracil. mdpi.com

Other studies have shown that 1,2,5-oxadiazole derivatives containing a phenoxyacetate moiety can inhibit the growth of human colorectal cancer (HCT-116) and human cervix adenocarcinoma (HeLa) cell lines. iiarjournals.org The cytotoxic effects appear to be dependent on the specific substitutions on the phenoxyacetic acid backbone. mdpi.com For instance, fullerene derivatives incorporating 2-phenoxyacetate residues have shown efficacy in inhibiting lung cancer cell growth. nih.gov

Table 2: Cytotoxicity of Phenoxyacetate Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Phenoxy acetamide derivative | HepG2 | 1.43 | mdpi.com |

| Phenoxy acetamide derivative | MCF-7 | 7.43 | mdpi.com |

| Fullerene derivative with 2-phenoxyacetate | A549 | 75.77 - 89.16 | nih.gov |

| 1,2,5-Oxadiazole phenoxyacetate derivative | HCT-116 | Varies | iiarjournals.org |

| 1,2,5-Oxadiazole phenoxyacetate derivative | HeLa | Varies | iiarjournals.org |

Phenoxyacetate derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells. A novel phenoxy acetamide derivative was found to significantly enhance total apoptotic cell death in HepG2 cells by approximately 24.5-fold. mdpi.com Mechanistic studies revealed that this compound induced apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com

Furthermore, cell cycle analysis of HepG2 cells treated with this derivative showed a significant accumulation of cells in the G0/G1 and S phases, indicating cell cycle arrest at these checkpoints. mdpi.com This arrest prevents the cancer cells from progressing through the cell division cycle. mdpi.com Phytocytotoxicity studies of esters derived from phenoxyacetic acid have also demonstrated their ability to induce alterations in the mitotic cycle of meristematic cells. researchgate.net

Influence on Cellular Migration and Invasion

The structural components of 4-bromophenyl (2-methoxyphenoxy)acetate are found in various compounds that demonstrate significant effects on cellular migration and invasion, critical processes in cancer metastasis.

Derivatives containing the methoxyphenyl moiety have shown notable activity. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) has been shown to suppress the migration and invasion of breast cancer cells. nih.gov This activity is achieved through the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov MMPP inhibits the phosphorylation of VEGFR2 and enhances the transcriptional activity of PPARγ, leading to the downregulation of the AKT signaling pathway. nih.gov The subsequent inhibition of this pathway suppresses the expression of transcription factors that promote the epithelial-to-mesenchymal transition (EMT), a key step in cancer cell motility. nih.gov

Similarly, N-(4-hydroxyphenyl)retinamide (4HPR), which contains a related substituted phenyl group, impairs the migration and invasion of prostate cancer cells. nih.gov Its mechanism involves the downregulation of Focal Adhesion Kinase (FAK) and AKT activation, which enhances the degradation of β-catenin. nih.gov This cascade leads to reduced expression of genes like cyclin D1 and VEGF, which are crucial for cell motility and invasion. nih.gov

Furthermore, compounds featuring a bromophenol structure have been observed to inhibit bacterial motility. Simple bromophenol derivatives were found to strongly inhibit the swarming motility of Pseudomonas aeruginosa, a form of collective bacterial movement. nih.gov This suggests that the structural elements of this compound may have the potential to interfere with cellular motility across different biological systems.

Antimicrobial Activity and Resistance Mechanisms (Non-Human Pathogen Studies)

Derivatives possessing the 4-bromophenyl and phenoxyacetate structures have been evaluated for a range of antimicrobial activities against non-human pathogens.

Compounds incorporating the 4-bromophenyl group have demonstrated significant antibacterial properties, particularly against resistant strains. For example, N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been tested against extensively drug-resistant (XDR) pathogens. nih.gov Likewise, bromophenol derivatives have shown marked activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Phenoxyacetic acid derivatives have also been reported to possess activity against both Gram-positive and Gram-negative bacteria, including S. aureus and Escherichia coli. researchgate.net

Below is a table summarizing the antibacterial activity of selected derivatives.

Antibacterial Activity of Selected Bromophenyl and Phenoxy Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3-Bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Zone of Inhibition | Significant inhibition observed | nih.gov |

| N-(4-bromophenyl)furan-2-carboxamide | Carbapenem-resistant A. baumannii (CRAB) | Zone of Inhibition (at 50 mg) | 18 mm | nih.gov |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MIC | 6.25 mg/mL | mdpi.com |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | MBC | 12.5 mg/mL | mdpi.com |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative (KVM-219) | S. aureus | MIC | 0.78 µg/mL | usmf.md |

The structural motifs of this compound are also present in compounds with documented antifungal and antimycobacterial effects. Phenoxyacetic acid derivatives have been successfully synthesized and evaluated as anti-mycobacterial agents against Mycobacterium tuberculosis H37Rv. nih.gov

In the realm of antifungal research, methoxy (B1213986) substitution has been shown to be a key factor in enhancing activity. Studies on thiatetradecanoic acid revealed that α-methoxylation was more effective than α-hydroxylation at increasing fungitoxicity against several fungal strains. nih.gov Similarly, novel butenolides containing a methoxyacrylate scaffold have demonstrated significantly improved inhibitory activity against the fungus Sclerotinia sclerotiorum. mdpi.com The antifungal activity of selected methoxy-containing derivatives is presented below.

Antifungal Activity of Selected Methoxy-Containing Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Measurement | Result | Source |

|---|---|---|---|---|

| (±)-2-methoxy-4-thiatetradecanoic acid | C. neoformans, A. niger | MIC | 0.08-0.22 mM | nih.gov |

| Butenolide derivative (V-6) | S. sclerotiorum | EC₅₀ | 1.51 mg/L | mdpi.com |

| Butenolide derivative (VI-7) | S. sclerotiorum | EC₅₀ | 1.81 mg/L | mdpi.com |

| (R)-4-Methoxydecanoic acid | Candida albicans, Aspergillus brasiliensis | MIC | 0.019 mg/mL | researchgate.net |

The challenge of antimicrobial resistance has spurred research into compounds that can modulate resistance mechanisms, and derivatives related to this compound are relevant to this effort. One major bacterial defense is the use of efflux pumps, which expel antibiotics from the cell. ox.ac.uk The development of efflux pump inhibitors is a key strategy to restore the efficacy of existing antibiotics. ox.ac.uk

Another approach involves targeting bacterial stress responses. The SOS response in bacteria repairs DNA damage caused by some antibiotics and accelerates the mutation rate, speeding up the evolution of resistance. ox.ac.uk Recently, a small molecule named OXF-077 was identified as a potent inhibitor of the SOS response. ox.ac.uk This compound not only suppressed the emergence of resistance to the antibiotic ciprofloxacin (B1669076) in MRSA but also restored sensitivity in already-resistant strains. ox.ac.uk

Furthermore, strategies like combining antibiotics with quorum sensing inhibitors or coupling them with nanoparticles are being explored to overcome resistance. biorxiv.orgresearchgate.net These "anti-evolution" or synergistic approaches represent a frontier where compounds containing bromophenyl and methoxyphenoxy motifs could be designed to act not as direct antimicrobials, but as modulators that disrupt bacterial defenses and resensitize pathogens to conventional drugs. ox.ac.ukbiorxiv.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The specific placement of halogen and methoxy substituents on a phenyl ring profoundly influences the biological activity of a molecule. SAR studies on related derivatives help to elucidate the potential roles of the 4-bromo and 2-methoxy groups in the target compound.

Halogen Substituents (Bromine): The presence of a halogen atom like bromine significantly alters a molecule's physicochemical properties, particularly its lipophilicity and electronic character.

Lipophilicity and Binding: Replacing a chlorine atom with a bromine atom has been used as a strategy to increase the lipophilic character of compounds, which in some cases enhances antimicrobial activity against Gram-positive pathogens. mdpi.com The substitution of hydrogen with halogens (F, Cl, Br, I) on a phenyl ring can increase the binding affinity of drugs to proteins like human serum albumin (HSA). researchgate.net This increased affinity is often driven by hydrophobic effects, with the effect generally increasing with the atomic radius and hydrophobicity of the halogen (I > Br > Cl > F). researchgate.net

Activity Enhancement: In a series of N-(alkoxy)diphenyl ether carboxamide derivatives, adding halogens to a benzyl (B1604629) group was found to be beneficial for increasing antifungal activity. mdpi.com In another study on pyrazine (B50134) carboxamides, a derivative with an ester group on the aryl ring showed higher antibacterial potency against XDR S. Typhi than derivatives with fluorine or chlorine groups. mdpi.com

Methoxy Substituents: The methoxy group (-OCH₃) is a common feature in bioactive molecules, where its position and electronic effects are critical. researchgate.net

Positional Effects: The position of a methoxy group is crucial. Computational studies on aromatic cyclic seleninates showed that a para-methoxy group enhances antioxidant activity, a meta group has little effect, and an ortho group decreases activity, potentially due to steric hindrance or unfavorable coordination effects. nih.gov Similarly, for monofluoro-substituted YC-1 analogs, the ortho derivative showed better inhibitory activity than the meta or para derivatives. nih.gov

Electronic and Steric Effects: Methoxy groups are electron-donating and can enhance the antioxidant activity of phenolic compounds. nih.gov However, in some contexts, they can reduce bioactivity compared to other substituents. For example, in a series of antifungal N-(alkoxy)diphenyl ether carboxamides, introducing a methoxy group on the benzyl ring resulted in lower antifungal activity compared to introducing a halogen. mdpi.com This highlights the complex interplay between electronic properties, steric bulk, and the specific biological target.

Influence of Ester and Ether Linkage Modifications

The ester and ether linkages are pivotal components of the this compound structure, significantly influencing its chemical properties, metabolic stability, and interaction with biological targets. Modifications to these linkages are a key strategy in medicinal chemistry to modulate the compound's pharmacological profile.

The ester group is known to be susceptible to hydrolysis by esterases in the body, which can be either a desired feature for a prodrug or a liability leading to rapid inactivation. The isosteric replacement of the ester linkage with more stable groups is a common approach to enhance metabolic stability. nih.gov For instance, heteroaromatic rings can be employed as bioisosteres for the ester moiety, potentially retaining or improving binding affinity to the target protein while being less prone to enzymatic degradation. nih.govu-tokyo.ac.jp This strategy has been successfully applied in various drug discovery programs to improve the pharmacokinetic profile of lead compounds. nih.gov

The position and nature of the ether linkage are also critical determinants of biological activity. The methoxy group on the phenoxy ring of this compound is positioned at the ortho position. The location of this substituent can significantly impact the molecule's conformation and its ability to fit into the binding pocket of a target enzyme or receptor. Structure-activity relationship (SAR) studies on related classes of compounds, such as ketamine esters, have shown that the position of substituents on the aromatic ring can profoundly affect biological activity, with ortho- and meta-substituted compounds often exhibiting greater potency than their para-substituted counterparts. mdpi.com

Table 1: Potential Bioisosteric Replacements for the Ester Linkage

| Original Linkage | Potential Bioisostere | Rationale for Replacement | Potential Impact |

|---|---|---|---|

| Ester (-COO-) | Amide (-CONH-) | Increased metabolic stability against esterases. nih.gov | Altered hydrogen bonding capacity and polarity. |

| Ester (-COO-) | 1,3,4-Oxadiazole | Improved metabolic stability and potential for enhanced binding interactions. nih.gov | Rigidified conformation and altered electronic properties. |

| Ester (-COO-) | Isoxazole | Considered an excellent bioisostere for methyl esters in some series. nih.gov | Changes in geometry and electronic distribution. |

Design and Synthesis of Analogs for Bioactivity Optimization

The design and synthesis of analogs of this compound are guided by the goal of optimizing its biological activity, selectivity, and pharmacokinetic properties. This process often involves a multi-pronged approach, leveraging computational modeling and synthetic chemistry to explore the structure-activity relationships.

A key strategy in analog design is the modification of the substituent groups on the phenyl rings. The 4-bromophenyl moiety is a common feature in many biologically active compounds, and its modification can fine-tune the molecule's properties. For example, in a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with a more lipophilic bromine atom was a deliberate modification to increase the lipophilic character of the compounds. mdpi.com Similarly, in the development of G-protein-coupled receptor 84 (GPR84) antagonists, the substitution of anisole (B1667542) groups with halides on a triazine core led to a size-dependent decrease in activity. acs.org

The synthesis of these analogs typically involves multi-step reaction sequences. For instance, the synthesis of phenoxyacetic acid derivatives intended as selective COX-2 inhibitors has been achieved by reacting substituted phenols with ethyl bromoacetate (B1195939), followed by hydrolysis to the corresponding carboxylic acid. nih.gov The synthesis of more complex analogs, such as those incorporating a pyrimidine (B1678525) core, can be accomplished by reacting intermediates like 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with appropriate nucleophiles. atlantis-press.com

The ultimate goal of these synthetic efforts is to identify analogs with improved therapeutic potential. This is exemplified by the development of macitentan, a dual endothelin receptor antagonist, where extensive optimization of a lead compound, including modifications to the phenyl and sulfamide (B24259) moieties, led to a potent and orally active drug candidate. nih.gov In another example, the synthesis of 4-phenylbutenone derivatives as enzyme inhibitors demonstrated that these novel compounds were effective inhibitors of carbonic anhydrases and cholinesterases. nih.gov

Table 2: Examples of Synthetic Strategies for Analog Development

| Target Analog Class | Key Synthetic Step | Starting Materials | Reference |

|---|---|---|---|

| Phenoxy Acetic Acid Derivatives | Reaction of aldehydes with ethyl bromoacetate followed by hydrolysis. | Substituted aldehydes, ethyl bromoacetate. | nih.gov |

| N-Acyl-L-valine Derivatives | N-acylation of L-valine with a substituted benzoyl chloride. | L-valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. | mdpi.com |

| Disubstituted Pyrimidine Derivatives | Reaction of a dihalopyrimidine with a nucleophile. | 5-(4-bromophenyl)-4,6-dichloropyrimidine. | atlantis-press.com |

| 4-(Pyrimidin-2-yloxy)phenoxy Acetates | Reaction of a hydroxyphenoxypyrimidine with a chloroacetic ester. | 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine, chloroacetic ester. | mdpi.com |

Potential Academic Applications and Future Research Trajectories of 4 Bromophenyl 2 Methoxyphenoxy Acetate

Utility as Molecular Probes for Fundamental Biological Investigations

The structure of 4-bromophenyl (2-methoxyphenoxy)acetate (B322491) lends itself to development as a molecular probe for interrogating biological systems. The phenoxyacetic acid core is a versatile scaffold that has been incorporated into various biologically active molecules. jetir.org By modifying this core, for instance through the introduction of fluorophores, it is conceivable to design fluorescent probes for imaging and sensing specific biological events. nih.govnih.gov

The 4-bromophenyl ester portion of the molecule is particularly interesting in the context of enzyme activity probes. Phenyl esters have been identified as potent inhibitors of certain proteases, where they can form covalent acyl-enzyme intermediates. mdpi.com This characteristic could be exploited to design activity-based probes where the release of the 4-bromophenol (B116583) or a linked reporter molecule upon enzymatic cleavage would signal enzyme activity. Such probes would be invaluable for studying the role of specific esterases or proteases in cellular processes and disease pathogenesis.

Furthermore, the bromine atom on the phenyl ring offers a handle for further chemical modification, including the attachment of reporter groups such as fluorophores or biotin, to facilitate detection and isolation of target proteins. The development of such molecular probes would enable researchers to investigate enzyme function with high sensitivity and specificity in complex biological samples.

Scaffold Exploration for Novel Chemical Entity Discovery

The concept of molecular hybridization, which involves combining two or more pharmacophores to create a new chemical entity with enhanced or dual activity, is a powerful strategy in drug discovery. 4-bromophenyl (2-methoxyphenoxy)acetate can be viewed as a hybrid molecule, and its scaffold holds promise for the discovery of novel bioactive compounds.

The 4-bromophenyl moiety is a common feature in molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of 4-bromophenyl have shown potent inhibitory activity against enzymes like monoamine oxidase (MAO), which is a target for neurodegenerative diseases. tandfonline.com Similarly, the phenoxyacetic acid scaffold is present in numerous drug classes, exhibiting antibacterial, antifungal, and anti-mycobacterial activities. jetir.orgnih.gov

By utilizing this compound as a starting scaffold, medicinal chemists can systematically modify its structure to optimize for a specific biological target. This could involve, for example, altering the substitution pattern on either aromatic ring, modifying the ester linkage, or replacing the methoxy (B1213986) group with other substituents to explore the structure-activity relationships (SAR). This scaffold exploration could lead to the identification of new lead compounds for various diseases.

Advanced Mechanistic Studies in Pre-clinical Disease Models

Given the established anti-inflammatory properties of compounds containing both bromophenyl and phenoxyacetic acid moieties, this compound and its derivatives are prime candidates for advanced mechanistic studies in pre-clinical disease models. mdpi.comnih.gov For instance, derivatives of phenoxyacetic acid have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Preclinical models of inflammation, such as carrageenan-induced paw edema in rodents, could be employed to evaluate the in vivo efficacy of this compound. researchgate.net Such studies would aim to elucidate the compound's mechanism of action, including its effects on the production of pro-inflammatory mediators like prostaglandins and cytokines. nih.gov Histopathological assessment of tissues from these models can provide further insights into the compound's effects on inflammation and tissue damage. researchgate.net

Furthermore, the analgesic potential of such compounds could be investigated in relevant pain models. By understanding the molecular targets and signaling pathways modulated by this compound, researchers can gain valuable knowledge about the underlying mechanisms of inflammatory diseases and potentially develop new therapeutic strategies.

Integration of Synthetic and Computational Methodologies for Rational Design

The development of novel derivatives based on the this compound scaffold can be significantly accelerated through the integration of synthetic chemistry and computational modeling. Rational drug design strategies can be employed to guide the synthesis of new compounds with improved potency and selectivity. unimi.it

Synthesis: The synthesis of this compound and its analogs can be achieved through established organic chemistry methods. A plausible synthetic route would involve the esterification of (2-methoxyphenoxy)acetic acid with 4-bromophenol. The starting (2-methoxyphenoxy)acetic acid can be synthesized from guaiacol (2-methoxyphenol) and a haloacetic acid ester followed by hydrolysis. inventivapharma.com The 4-bromophenyl moiety can be introduced from commercially available 4-bromophenol. The flexibility of these synthetic routes allows for the facile generation of a library of derivatives for biological screening.

Computational Studies: Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of designed molecules to specific biological targets. nih.gov For example, if targeting an enzyme like COX-2, docking studies can help visualize the binding mode of the compounds within the active site and identify key interactions that contribute to inhibitory activity. This information can then be used to rationally design modifications to the scaffold that are predicted to enhance binding.

By combining synthetic efforts with in silico predictions, the drug discovery process can be made more efficient, reducing the number of compounds that need to be synthesized and tested. This integrated approach is crucial for the rational design of novel and effective therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.